Harnstoffnitrat

Übersicht

Beschreibung

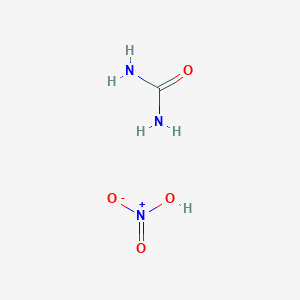

Urea nitrate is a chemical compound with the formula (NH₂)₂COHNO₃. It is a white crystalline solid that is highly soluble in water. Urea nitrate is known for its use as a fertilizer and as a high explosive. It has been utilized in various improvised explosive devices due to its ease of synthesis and availability of raw materials .

Wissenschaftliche Forschungsanwendungen

Urea nitrate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on biological systems and its potential use as a nitrogen source in fertilizers.

Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.

Industry: Utilized in the production of explosives and as a component in certain industrial processes

Wirkmechanismus

Target of Action

Urea nitrate primarily targets the nitrogen metabolism in organisms . It plays a crucial role in the urea cycle , also known as the Krebs-Henseleit cycle . This cycle is responsible for the disposal of surplus amino nitrogen and ammonia as urea .

Mode of Action

Urea nitrate is produced in a single step by the reaction of urea with nitric acid . This reaction is exothermic, meaning it releases heat . The urea molecule contains a carbonyl group, where the oxygen atom pulls electrons away from the carbon atom, forming a polar bond with greater electron density around the oxygen atom . In a simplistic sense, nitric acid dissociates in aqueous solution into protons (hydrogen cations) and nitrate anions . The electrophilic proton contributed by the acid is attracted to the negatively charged oxygen atom on the urea molecule, and the two form a covalent bond .

Biochemical Pathways

The urea cycle is the primary biochemical pathway affected by urea nitrate . This cycle occurs in the liver and spans both the mitochondria and the cytosolic compartments . The majority of ammonia is incorporated into urea in the liver and excreted by the kidney, while the remaining carbon-containing skeleton is oxidized or utilized in other anabolic pathways .

Pharmacokinetics

It’s known that urea nitrate is produced in one step by the reaction of urea with nitric acid . This reaction is exothermic, and steps must be taken to control the temperature .

Result of Action

Urea nitrate is a high explosive that has been used in improvised explosive devices . It has a destructive power similar to better-known ammonium nitrate explosives, with a velocity of detonation between 3,400 m/s and 4,700 m/s .

Action Environment

The action of urea nitrate is influenced by environmental factors. It is explosive when left in a dry state . Wetting reduces the possibility of explosion, but it may explode under prolonged exposure to heat or fire, even when wet . It reacts with strong oxidizers such as perchlorates and hypochlorites .

Biochemische Analyse

Biochemical Properties

Urea nitrate plays a significant role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, including urease, which catalyzes the conversion of urea to CO2 and NH3 . The ammonia produced combines with water to produce ammonium hydroxide, a strong base that increases the pH of the medium .

Cellular Effects

The effects of urea nitrate on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the bacterium Klebsiella aerogenes, urea nitrate influences the regulation of nitrate, arginine, glutamate, and ammonia assimilation .

Molecular Mechanism

At the molecular level, urea nitrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the regulation of NO metabolism, with genes such as norV, norR, and narI being upregulated in the presence of nitrogen .

Metabolic Pathways

Urea nitrate is involved in several metabolic pathways, including nitrate assimilation, the urea cycle (arginine and glutamate metabolism), and ammonia assimilation . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Urea nitrate can be synthesized by reacting urea with nitric acid. The reaction is exothermic, so it is essential to control the temperature to prevent decomposition. The reaction can be represented as:

(NH2)2CO+HNO3→(NH2)2COHNO3

This reaction is typically carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, urea nitrate is produced by mixing urea and nitric acid in a controlled environment. The process involves careful monitoring of temperature and concentration to ensure the purity and yield of the product. The reaction is usually conducted in a batch reactor, and the product is crystallized out of the solution .

Analyse Chemischer Reaktionen

Types of Reactions: Urea nitrate undergoes various chemical reactions, including:

Oxidation: Urea nitrate can be oxidized to produce nitrogen oxides and carbon dioxide.

Reduction: It can be reduced to form urea and nitric oxide.

Substitution: Urea nitrate can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used to replace the nitrate group under acidic or basic conditions.

Major Products Formed:

Oxidation: Nitrogen oxides (NO, NO₂) and carbon dioxide (CO₂).

Reduction: Urea and nitric oxide (NO).

Substitution: Depending on the nucleophile, different substituted urea compounds can be formed

Vergleich Mit ähnlichen Verbindungen

- Ammonium Nitrate

- Potassium Nitrate

- Calcium Nitrate

- Sodium Nitrate

Urea nitrate stands out due to its unique combination of properties, including its high solubility, ease of synthesis, and dual use as a fertilizer and explosive .

Biologische Aktivität

Urea nitrate, a compound formed by the reaction of urea and nitric acid, has garnered attention in various fields, including agriculture and environmental science, due to its unique biological activity. This article delves into the biological roles of urea nitrate, its effects on different organisms, and relevant research findings.

Overview of Urea Nitrate

Urea nitrate serves as both a nitrogen source and a fertilizer in agricultural practices. Its dual nature allows it to influence plant growth while also affecting microbial communities in the soil. The biological activity of urea nitrate is primarily linked to its nitrogen content, which is vital for plant metabolism and growth.

- Nitrogen Availability : Urea nitrate provides readily available nitrogen, which is crucial for protein synthesis in plants. Its application can enhance the growth rates of crops by improving nitrogen uptake efficiency.

- Microbial Interactions : The presence of urea nitrate can alter microbial communities in the soil. Certain microorganisms preferentially utilize urea over other nitrogen sources, leading to shifts in community structure and function.

Effects on Plant Growth

A study demonstrated that the application of urea nitrate significantly improved dry matter accumulation and nitrogen distribution in summer maize. The total nitrogen accumulation was found to be 15.8% higher compared to conventional urea treatments, indicating enhanced efficiency in nutrient uptake (Table 1) .

| Treatment Type | Total Nitrogen Accumulation (%) | Harvest Index (%) | N Efficiency Improvement (%) |

|---|---|---|---|

| Urea | Baseline | Baseline | Baseline |

| Urea Nitrate (UAN) | +15.8 | +5.5 | +31.2 |

Microbial Dynamics

Research focusing on dinoflagellates, specifically Prorocentrum minimum, revealed that urea inputs can suppress nitrate uptake. The study found that urea uptake by dinoflagellates exceeded concurrent nitrate uptake shortly after application, suggesting a preferential utilization of urea under certain conditions . This phenomenon can lead to increased algal blooms, impacting aquatic ecosystems negatively.

Case Studies

- Agricultural Impact : A field trial conducted in Montana assessed the volatilization losses from surface-applied urea versus urea nitrate fertilizers. Results indicated that while both fertilizers experienced volatilization losses, urea nitrate showed lower losses under similar environmental conditions .

- Toxicological Studies : Preclinical studies have shown that elevated levels of urea can lead to increased oxidative stress and insulin resistance in animal models, highlighting potential adverse effects when used excessively . This underscores the importance of balanced application rates in agricultural practices.

Eigenschaften

IUPAC Name |

nitric acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTGUZPQPXGYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924672 | |

| Record name | Carbamimidic acid--nitric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] Colorless to white odorless crystalline powder; [MSDSonline] | |

| Record name | Urea nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In alcohol, 1.35 g/100 g at 0 °C, 8.84 g/100 g at 65.3 °C, Insoluble in nitric acid, In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.690 g/cu cm at 20 °C | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic leaflets from water, White leaflets, Colorless crystals, Crystalline solid, Colorless minerals or prisms | |

CAS No. |

124-47-0, 17687-37-5 | |

| Record name | Urea nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid--nitric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ35702MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152 °C (decomposes) | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.